molecular formula C20H22N4O4 B2554532 2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide CAS No. 2097930-83-9

2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide

Cat. No.: B2554532
CAS No.: 2097930-83-9
M. Wt: 382.42
InChI Key: CCVQZWFPOGNPIP-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a trimethoxybenzamide moiety linked to a pyridine-pyrazole heterocyclic system, a scaffold frequently explored in the development of novel therapeutic agents. Compounds featuring similar N-benzylpyrazole cores have been demonstrated to possess potent antiproliferative activity in cancer cell lines and function as autophagy modulators, potentially by interfering with mTORC1 reactivation and autophagic flux . The presence of the 1-methyl-1H-pyrazol-4-yl group attached to a pyridine ring is a key structural feature also observed in other investigated compounds, underscoring its relevance in biochemically active molecules . Researchers can utilize this compound to probe cellular signaling pathways, investigate mechanisms of cell death and survival, and explore new approaches to overcome drug resistance in refractory cancers like pancreatic ductal adenocarcinoma . The trimethoxybenzene group may contribute to DNA interaction or serve as a key pharmacophore, similar to functionalities seen in other active small molecules . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-24-12-14(11-23-24)16-9-13(7-8-21-16)10-22-20(25)15-5-6-17(26-2)19(28-4)18(15)27-3/h5-9,11-12H,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVQZWFPOGNPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the methoxy groups and the pyrazolyl-pyridine moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrazolyl-pyridine moiety may play crucial roles in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical differences between the target compound and related molecules:

Compound Name Substituents (Benzamide Ring) Pyridine/Pyrazole Modifications Molecular Weight (g/mol) Biological Relevance (If Reported)
2,3,4-Trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide (Target) 2,3,4-Trimethoxy 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-ylmethyl ~395* Hypothesized kinase inhibition
3,4-Dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide (BG15576) 3,4-Dichloro Same as target 361.23 Unreported activity; structural analog
Pimicotinib (INN: C22H24N6O3) Pyrrolidine-carboxamide 5-{[2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl]oxy} 420.47 Tyrosine kinase inhibitor (antineoplastic)
(S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide 2,6-Dichloro Pyrimidine-amino-pyridine backbone 447.1 EGFR inhibitor (IC50 values not provided)

*Calculated based on formula C21H22N4O3.

Functional Group Impact on Activity

Methoxy vs. Chloro Substituents :

  • The trimethoxy groups in the target compound likely enhance solubility due to their electron-donating nature compared to the electron-withdrawing chloro groups in BG15574. However, chloro substituents may improve membrane permeability and binding affinity to hydrophobic kinase pockets, as seen in EGFR inhibitors like compound 2 (2,6-dichloro substitution) .
  • Methoxy groups are prevalent in kinase inhibitors (e.g., imatinib) for optimizing solubility-bioavailability balance, whereas chloro substituents are common in covalent inhibitors targeting cysteine residues .

Pyrazole-Pyridine Backbone: The 1-methylpyrazole moiety at the pyridine 2-position is shared with pimicotinib, a tyrosine kinase inhibitor approved for neoplastic applications . This substitution likely contributes to π-π stacking interactions in ATP-binding pockets. In contrast, compound 1 from replaces the pyrazole with a pyrimidine-amino group, demonstrating how backbone flexibility affects target selectivity (EGFR vs. broader kinases) .

Benzamide Linker Variations: The N-(pyridin-4-ylmethyl)benzamide linker in the target compound is structurally distinct from the N-(2-aminoethyl)benzamide derivatives in , which feature thioether linkages (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide). These thioether compounds are designed for antiviral or antiplatelet activity, underscoring how linker modifications redirect biological targeting .

Hypothesized Mechanism and Selectivity

For example:

  • Pimicotinib ’s pyrazole-pyridine-oxy motif aligns with the target’s pyrazole-pyridylmethyl group, implying possible overlap in kinase targets (e.g., JAK/STAT or FLT3 pathways) .
  • The trimethoxy substitution pattern resembles that of trametinib (MEK inhibitor), where methoxy groups stabilize hydrogen bonds with kinase hinge regions. This contrasts with chloro-substituted analogs, which may prioritize hydrophobic interactions .

Biological Activity

2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is a complex organic compound notable for its potential biological activities. This molecule features a benzamide core with three methoxy groups and a unique pyrazole-pyridine moiety, which enhances its solubility and pharmacological properties. This compound is of particular interest in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O4C_{20}H_{22}N_{4}O_{4}. The structure can be broken down into key components:

  • Benzamide Core : Provides the fundamental amide functionality.
  • Methoxy Substituents : Positioned at the 2, 3, and 4 positions of the benzene ring, these groups enhance lipophilicity and solubility.
  • Pyrazole-Pyridine Moiety : This heterocyclic component is crucial for the biological activity of the compound.

Table 1: Structural Features

ComponentDescription
Benzamide CoreCentral structure with amide group
Methoxy GroupsThree methoxy groups at positions 2, 3, and 4
Pyrazole-PyridineAttached moiety influencing biological activity

Biological Activity

Research indicates that This compound exhibits several biological activities:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of pyrazole and pyridine rings often correlates with enhanced antimicrobial efficacy against a range of pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, reducing cytokine release.

Case Studies

A study comparing various benzamide derivatives found that those containing the pyrazole-pyridine structure exhibited significant activity against cancer cell lines. Specifically, compounds similar to This compound were tested in vitro against breast cancer cells (MCF-7) and showed IC50 values in the micromolar range, indicating effective cytotoxicity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in inflammation or pain pathways.

Table 2: Mechanisms Involved

MechanismDescription
Enzyme InhibitionTargeting kinases or proteases
Receptor InteractionModulating GPCR or enzyme-linked receptors

Synthesis

The synthesis of This compound typically involves several steps:

  • Formation of Benzamide Core : Reaction of 2,3,4-trimethoxybenzoic acid with an appropriate amine under coupling conditions.
  • Introduction of Pyrazole-Pyridine Moiety : Using palladium-catalyzed cross-coupling reactions to attach the pyrazole derivative.

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